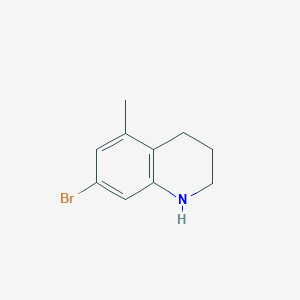

7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline

Description

7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C10H12BrN. It belongs to the class of tetrahydroquinolines, which are partially saturated derivatives of quinoline. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 5th position on the tetrahydroquinoline ring system .

Properties

IUPAC Name |

7-bromo-5-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-5-8(11)6-10-9(7)3-2-4-12-10/h5-6,12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBDRSYDLHZJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCCN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 5-methyl-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 7th position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

Reduction Reactions: The tetrahydroquinoline ring can be further reduced to form fully saturated quinoline derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted tetrahydroquinolines.

- Oxidation reactions produce quinoline derivatives.

- Reduction reactions result in fully saturated quinoline derivatives .

Scientific Research Applications

7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to clarify its exact mechanism and molecular targets .

Comparison with Similar Compounds

- 7-Bromo-1,2,3,4-tetrahydroquinoline

- 5-Methyl-1,2,3,4-tetrahydroquinoline

- 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Comparison: 7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a bromine atom and a methyl group on the tetrahydroquinoline ring. This dual substitution can influence its reactivity and biological activity compared to its analogs, which may have only one substituent or different substitution patterns .

Biological Activity

7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline (7-Br-5-Me-THQ) is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties based on available research findings, including its synthesis, biological effects, and potential applications.

Chemical Structure and Properties

7-Br-5-Me-THQ has the molecular formula C10H12BrN. Its structure features a bromine atom at the 7th position and a methyl group at the 5th position of the tetrahydroquinoline ring. This specific arrangement influences its reactivity and biological activity compared to structurally similar compounds.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Bromine substitution at position 7 | Enhanced reactivity due to halogen presence |

| 6-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline | Methoxy group at position 6 | Potentially increased lipophilicity and bioavailability |

| 5-Ethyl-1,2,3,4-tetrahydroquinoline | Ethyl group at position 5 | Altered pharmacokinetics compared to methyl derivative |

Antimicrobial Activity

Investigations into the antimicrobial properties of tetrahydroquinolines suggest that they may possess activity against a range of pathogens. While specific data on 7-Br-5-Me-THQ is sparse, its structural analogs have been explored for their potential in combating bacterial infections.

The exact mechanism of action for 7-Br-5-Me-THQ remains largely unexplored. However, it is hypothesized that it may interact with various molecular targets through enzyme inhibition or receptor modulation. Further research is essential to elucidate these pathways and confirm its biological effects.

Case Studies and Research Findings

- Synthesis and Reactivity : The synthesis of 7-Br-5-Me-THQ typically involves bromination of 5-methyl-1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS). This process highlights the compound's potential as a precursor in organic synthesis and medicinal chemistry .

- Comparative Studies : Comparative analyses with other tetrahydroquinoline derivatives suggest that the presence of bromine enhances reactivity and may contribute to unique biological activities. These studies emphasize the need for further exploration into how structural variations influence pharmacological outcomes .

Future Directions

Given the promising preliminary findings regarding the biological activity of tetrahydroquinolines:

- Expanded Research : Future studies should focus on detailed investigations into the biological effects of 7-Br-5-Me-THQ specifically.

- Clinical Trials : Conducting clinical trials could provide insights into its efficacy and safety profile as a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.